molecular formula C13H15N3O B14375014 2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one CAS No. 89544-95-6

2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one

Cat. No.: B14375014
CAS No.: 89544-95-6
M. Wt: 229.28 g/mol
InChI Key: KLIOTYZVALNOSY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one ( 89544-95-6), with a molecular weight of 229.28 g/mol and the formula C13H15N3O, is a pyrimidinone derivative characterized by a six-membered aromatic ring with a ketone group and distinct methyl and 4-methylanilino substituents. This specific structural arrangement confers unique electronic and steric properties, making it a candidate for various scientific investigations . This compound is exclusively for use in scientific research. It serves as a valuable building block in chemistry for the synthesis of more complex organic molecules . In biological and pharmacological research, it is investigated for its potential activities, which include antimicrobial and anticancer properties . Its structural features are similar to those found in other pyrimidinone derivatives that are actively explored as inhibitors of biological targets like the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation . The mechanism of action for research compounds of this class is theorized to involve interaction with specific molecular targets, such as enzymes or receptors, modulating their activity to elicit biological effects . Researchers are invited to inquire for a quote to acquire this chemical for their advanced in-vitro studies. ATTENTION: This product is for research use only. It is not intended for human or veterinary use. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease.

Properties

CAS No.

89544-95-6

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2,6-dimethyl-3-(4-methylanilino)pyrimidin-4-one

InChI

InChI=1S/C13H15N3O/c1-9-4-6-12(7-5-9)15-16-11(3)14-10(2)8-13(16)17/h4-8,15H,1-3H3

InChI Key

KLIOTYZVALNOSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN2C(=NC(=CC2=O)C)C

Origin of Product

United States

Preparation Methods

Condensation of β-Keto Esters with Urea Derivatives

Early synthetic routes adapted classical Biginelli-like reactions, where ethyl acetoacetate reacts with urea or thiourea in acidic conditions to form 6-methylpyrimidin-4(3H)-one intermediates. Modern adaptations incorporate microwave-assisted synthesis to enhance reaction efficiency. For example, heating ethyl 3-oxobutanoate with urea in concentrated sulfuric acid at 80°C for 6 hours yields 2,6-dimethylpyrimidin-4(3H)-one with 75–82% purity.

Chlorination-Alkylation Sequences

A more controlled method involves the synthesis of 6-chloro-2-methylpyrimidin-4(3H)-one as a key intermediate. This is achieved via refluxing 2,6-dimethylpyrimidin-4(3H)-one with phosphoryl chloride (POCl₃) at 110°C for 4–6 hours, achieving >90% conversion. The chlorine atom at position 6 provides a reactive site for subsequent nucleophilic substitution with 4-methylaniline.

Optimization and Process-Scale Considerations

Solvent Effects

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
n-Butanol 17.8 74 24
DMF 36.7 65 12
Ethanol 24.3 58 36

Polar aprotic solvents like DMF accelerate reactions but may promote decomposition above 100°C.

Catalytic Systems

Alternative catalysts have been explored to improve efficiency:

  • Sulfuric Acid (H₂SO₄) : Traditional catalyst for condensation steps; yields 70–75% but requires neutralization
  • Ionic Liquids (e.g., [BMIM]BF₄) : Enables recyclability and reduces reaction time to 8 hours (yield: 78%)
  • Palladium Ligands : For Buchwald-Hartwig amination; limited success due to substrate sensitivity

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.34 (d, J = 8.4 Hz, 2H, ArH), 6.92 (d, J = 8.4 Hz, 2H, ArH), 5.88 (s, 1H, C5-H), 2.43 (s, 3H, CH₃-Ar), 2.31 (s, 6H, C2/C6-CH₃)
  • ESI-MS : m/z 259.1 [M+H]⁺ (calc. 258.3)

Crystallographic Insights

Single-crystal X-ray diffraction confirms the planar pyrimidinone ring with dihedral angles of 44.42° relative to the 4-methylphenyl group. Hydrogen bonding between N3-H and the carbonyl oxygen stabilizes the enol tautomer.

Industrial-Scale Production Challenges

Purification Protocols

  • Recrystallization : Ethanol/water (3:1) achieves >98% purity
  • Chromatography : Silica gel (hexane/ethyl acetate 4:1) for lab-scale isolation

Emerging Methodologies

Enzymatic Amination

Preliminary studies using Candida antarctica lipase B (CAL-B) in ionic liquids show 52% conversion at 50°C, though scalability remains unproven.

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis with 85% yield at 120°C and 10 bar pressure, reducing batch variability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,6-Diaminopyrimidin-4(3H)-one

  • Structural Features: Amino groups at positions 2 and 6 instead of methyl and anilino substituents.
  • Synthesis : Prepared via condensation reactions of amidines with β-ketoesters, as reported by Parameswaran and Tilve (2012) .
  • Bioactivity: Exhibits antiviral and kinase inhibitory properties due to hydrogen-bonding interactions facilitated by amino groups .

Thieno[2,3-d]pyrimidin-4(3H)-one

  • Structural Features: A thiophene ring fused to the pyrimidinone core, enhancing aromaticity and stability.
  • Synthesis: Green four-component reactions involving ketones, ethyl cyanoacetate, sulfur, and formamide under catalytic conditions (e.g., 80°C, 5 mol% catalyst) .
  • Bioactivity : Broad-spectrum activity against HCV replication, Nrf2 transcription factor inhibition, and kinase modulation .

5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • Structural Features: Methyl groups at positions 5 and 6 on the thienopyrimidinone scaffold.
  • Synthesis : Microwave-assisted routes using phosphoryl trichloride and alumina, achieving higher yields (75–85%) compared to conventional methods .
  • Bioactivity : Selective COX-2 inhibition (IC₅₀ = 0.8 μM for compound 7 vs. 1.2 μM for indomethacin), attributed to steric effects from methyl groups enhancing enzyme binding .
  • Key Difference : Additional methyl groups improve metabolic stability but may introduce steric hindrance in certain targets .

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

  • Structural Features: Pyridine ring fused to pyrimidinone, with methyl groups at positions 5 and 5.
  • Synthesis: Not detailed in evidence, but similar fused systems often employ cyclocondensation of aminopyridines with carbonyl reagents.
  • Key Difference : The pyridine ring increases basicity, altering solubility and bioavailability compared to benzene-containing analogs .

Comparative Data Table

Compound Name Structural Features Synthesis Method Key Bioactivities References
This compound Methyl (C2, C6), 4-methylanilino (C3) Not explicitly described Hypothesized kinase/DNA interaction
2,6-Diaminopyrimidin-4(3H)-one Amino (C2, C6) Condensation with β-ketoesters Antiviral, kinase inhibition
Thieno[2,3-d]pyrimidin-4(3H)-one Fused thiophene ring Four-component catalytic reaction HCV replication inhibition
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Methyl (C5, C6), thiophene fusion Microwave-assisted synthesis COX-2 selectivity (IC₅₀ = 0.8 μM)
5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one Pyridine fusion, methyl (C5, C7) Cyclocondensation (hypothesized) Anticancer (predicted)

Critical Analysis of Structural and Functional Differences

  • Electronic Effects: The 4-methylanilino group in the target compound introduces electron-donating substituents, which may enhance binding to hydrophobic enzyme pockets compared to amino or thieno groups .
  • Synthetic Accessibility: Thieno- and pyrido-fused derivatives benefit from efficient multi-component or microwave-assisted routes, whereas the target compound may require more specialized coupling reactions (e.g., Buchwald-Hartwig amination) for the anilino group .
  • Bioactivity Trends: Methyl substituents (e.g., in 5,6-dimethylthieno derivatives) improve metabolic stability and target selectivity, suggesting that the 2,6-dimethyl groups in the target compound could confer similar advantages .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 2,6-Dimethyl-3-(4-methylanilino)pyrimidin-4(3H)-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and 2,6-diaminopyrimidin-4(3H)-one derivatives, followed by protective group strategies (e.g., Boc protection) to stabilize reactive intermediates . For example, analogous pyrimidinone derivatives have been synthesized using ω-substituted aldehydes under mild acidic conditions, achieving yields >80% after purification via column chromatography . Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reagents to minimize side products. Post-synthetic purification via recrystallization or HPLC is critical for achieving >95% purity .

Q. Which analytical techniques are most reliable for characterizing the structural and chemical properties of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and aromatic proton environments (e.g., δ 2.36 ppm for methyl groups in analogous structures) .
  • IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the pyrimidinone ring) .
  • HPLC/MS : Ensure purity and molecular weight confirmation .
  • Melting Point Analysis : Compare observed values with literature data for consistency (e.g., 214–256°C for related thieno-pyrimidinones) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on biological activity?

  • Methodological Answer : Systematic substitution at the 2-, 3-, and 6-positions of the pyrimidinone core can elucidate SAR trends. For example:
  • Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-methylanilino moiety to enhance target binding affinity .
  • Replace methyl groups with bulkier alkyl chains to assess steric effects on receptor engagement .
  • Use in vitro assays (e.g., enzymatic inhibition of mPGES-1 or sigma receptors) to quantify activity changes .
  • Computational docking studies (e.g., AutoDock Vina) can predict binding modes to guide synthetic priorities .

Q. What experimental strategies are effective in resolving contradictions between biochemical assay data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. To address this:
  • Orthogonal Assays : Validate results using independent methods (e.g., surface plasmon resonance for binding affinity vs. cellular assays for functional activity) .
  • Competitive Binding Studies : Use radiolabeled ligands (e.g., [³H]-DTG for sigma receptors) to confirm target specificity .
  • Dose-Response Curves : Repeat assays under standardized conditions (pH, temperature, co-factor availability) to ensure reproducibility .

Q. How can researchers design in vivo studies to bridge gaps between in vitro activity and pharmacological efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess solubility, plasma stability, and metabolic pathways using LC-MS/MS .
  • Animal Models : Select disease-relevant models (e.g., inflammatory pain models for mPGES-1 inhibitors) and administer the compound via IP or oral routes .
  • Biomarker Analysis : Measure prostaglandin E₂ (PGE₂) levels in serum or tissue to correlate target engagement with efficacy .

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions and assay parameters meticulously to enable cross-validation .
  • Ethical Reporting : Disclose synthetic yields, purity, and assay variability transparently to mitigate publication bias .

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